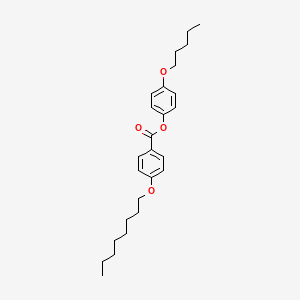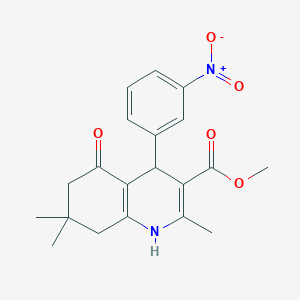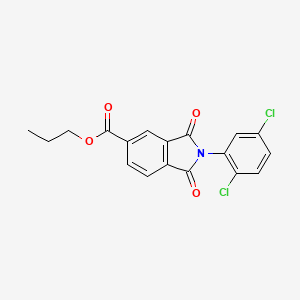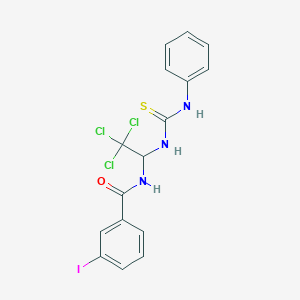![molecular formula C18H18Cl3N3O2S B11708669 2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-N-(2,2,2-トリクロロ-1-{[(2-メトキシフェニル)カルバモチオイル]アミノ}エチル)ベンザミドは、ベンザミドコア、トリクロロメチル基、およびメトキシフェニルカルバモチオイル部分を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-メチル-N-(2,2,2-トリクロロ-1-{[(2-メトキシフェニル)カルバモチオイル]アミノ}エチル)ベンザミドの合成は、通常、ベンザミドコアの調製から始まる複数の手順を伴います。このプロセスには、以下が含まれる場合があります。
ベンザミドコアの形成: これは、2-メチル安息香酸をチオニルクロリドと反応させて2-メチルベンゾイルクロリドを形成し、次いでアンモニアと反応させて2-メチルベンザミドを得ることによって達成できます。
トリクロロメチル基の導入: トリクロロメチル基は、トリクロロメチルクロロホルミエートを用いたフリーデル・クラフツアルキル化反応によって導入できます。
メトキシフェニルカルバモチオイル部分の付着: この手順では、2-メトキシアニリンを二硫化炭素と水酸化カリウムと反応させて対応するジチオカルバメートを形成し、次いでこれをトリクロロメチル化ベンザミドと反応させて最終生成物を得ます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化する可能性があります。これには、自動反応器、連続フローシステム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-メチル-N-(2,2,2-トリクロロ-1-{[(2-メトキシフェニル)カルバモチオイル]アミノ}エチル)ベンザミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができ、特定の官能基の還元をもたらします。
置換: この化合物は、求核置換反応に参加でき、トリクロロメチル基は他の求核剤に置き換わります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 官能基が変化した酸化誘導体。
還元: 官能基が修飾された還元誘導体。
置換: トリクロロメチル基を置き換えた新しい官能基を持つ置換生成物。
科学研究への応用
2-メチル-N-(2,2,2-トリクロロ-1-{[(2-メトキシフェニル)カルバモチオイル]アミノ}エチル)ベンザミドは、いくつかの科学研究に適用されています。
化学: 有機合成の試薬として、およびより複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 特に新規医薬品の開発において、潜在的な治療的用途が検討されています。
工業: 特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-メチル-N-(2,2,2-トリクロロ-1-{[(2-メトキシフェニル)カルバモチオイル]アミノ}エチル)ベンザミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、以下によって効果を発揮する場合があります。
酵素への結合: 代謝経路に関与する特定の酵素の阻害または活性化。
受容体との相互作用: 細胞表面の受容体の活性を調節し、細胞応答の変化につながります。
細胞プロセスの中断: DNA複製、タンパク質合成、細胞分裂などのプロセスを妨げます。
類似の化合物との比較
類似の化合物
- 2-メチル-N-(2,2,2-トリクロロ-1-(4-モルホリニル)エチル)ベンザミド
- 2-メチル-N-(2,2,2-トリクロロ-1-(3-(4-クロロフェニル)-チオウレイド)-エチル)ベンザミド
- 2-メチル-N-(2,2,2-トリクロロ-1-(3-o-トリル-チオウレイド)-エチル)ベンザミド
独自性
2-メチル-N-(2,2,2-トリクロロ-1-{[(2-メトキシフェニル)カルバモチオイル]アミノ}エチル)ベンザミドは、特定の官能基の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl)benzamide
Uniqueness
2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H18Cl3N3O2S |
|---|---|
分子量 |
446.8 g/mol |
IUPAC名 |
2-methyl-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H18Cl3N3O2S/c1-11-7-3-4-8-12(11)15(25)23-16(18(19,20)21)24-17(27)22-13-9-5-6-10-14(13)26-2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,27) |
InChIキー |
PCFAVTJTLIYZHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11708611.png)

![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol](/img/structure/B11708634.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)


![Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate](/img/structure/B11708659.png)
![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)

![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)

